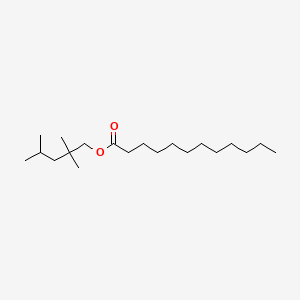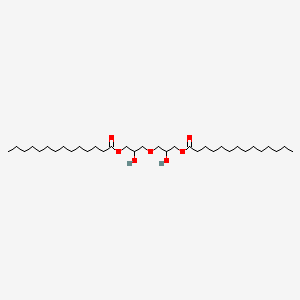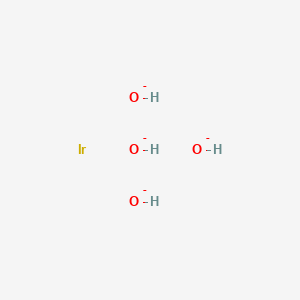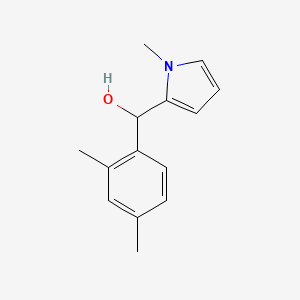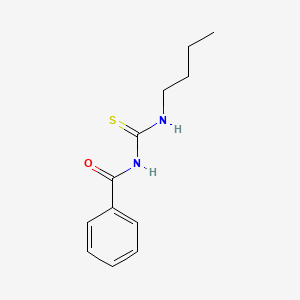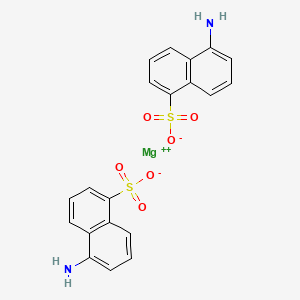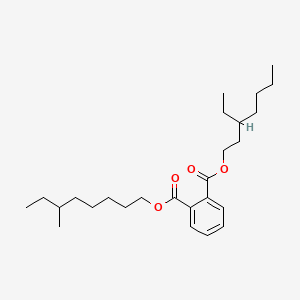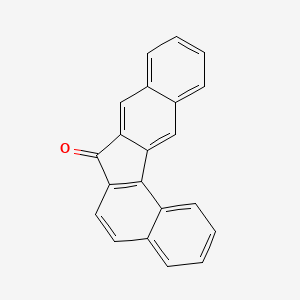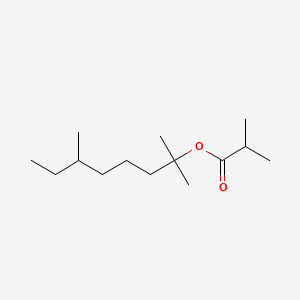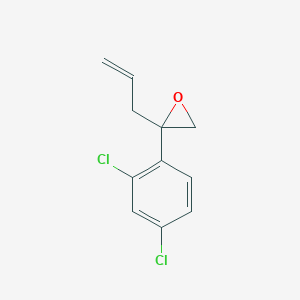
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,4-Dichlorophényl)-2-(2-propényl)oxirane est un composé organique qui appartient à la classe des époxydes. Les époxydes sont caractérisés par un cycle à trois chaînons composé d’un atome d’oxygène et de deux atomes de carbone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2,4-Dichlorophényl)-2-(2-propényl)oxirane implique généralement la réaction de l’alcool 2,4-dichlorophénylpropénylique avec un oxydant. Les oxydants courants utilisés dans cette réaction comprennent les peracides tels que l’acide m-chloroperbenzoïque (m-CPBA) ou le peroxyde d’hydrogène en présence d’un catalyseur.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,4-Dichlorophényl)-2-(2-propényl)oxirane peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle époxyde peut être ouvert par des oxydants pour former des diols.
Réduction : Les réactions de réduction peuvent convertir l’époxyde en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des atomes de carbone du cycle époxyde.
Réactifs et conditions courants
Oxydation : m-CPBA, peroxyde d’hydrogène.
Réduction : Hydrure de lithium et d’aluminium (LiAlH4), borohydrure de sodium (NaBH4).
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures.
Principaux produits
Diols : Formés à partir de réactions d’oxydation.
Alcools : Formés à partir de réactions de réduction.
Époxydes substitués : Formés à partir de réactions de substitution nucléophile.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la production de polymères, de résines et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-(2,4-Dichlorophényl)-2-(2-propényl)oxirane implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le cycle époxyde peut réagir avec les sites nucléophiles des protéines et de l’ADN, conduisant à divers effets biologiques. Les voies et les cibles spécifiques dépendent du contexte de son application et de la nature du système biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2,4-Dichlorophényl)oxirane : N’a pas le groupe propényle.
2-(2,4-Dichlorophényl)-2-méthyl-oxirane : Contient un groupe méthyle au lieu d’un groupe propényle.
2-(2,4-Dichlorophényl)-2-éthyl-oxirane : Contient un groupe éthyle au lieu d’un groupe propényle.
Unicité
Le 2-(2,4-Dichlorophényl)-2-(2-propényl)oxirane est unique en raison de la présence des deux groupes dichlorophényle et propényle, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
89544-48-9 |
|---|---|
Formule moléculaire |
C11H10Cl2O |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-2-prop-2-enyloxirane |
InChI |
InChI=1S/C11H10Cl2O/c1-2-5-11(7-14-11)9-4-3-8(12)6-10(9)13/h2-4,6H,1,5,7H2 |
Clé InChI |
MXTPNUNSCNGUFB-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CO1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


